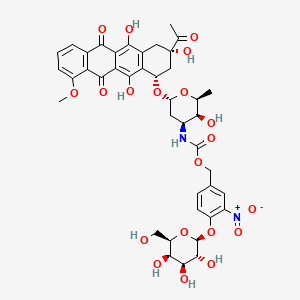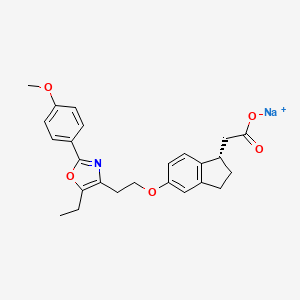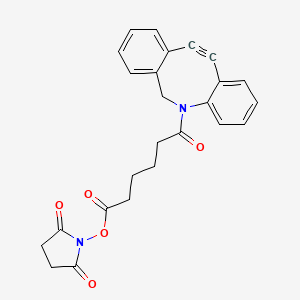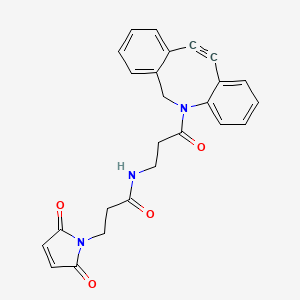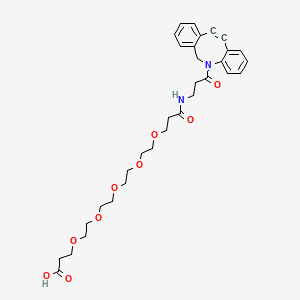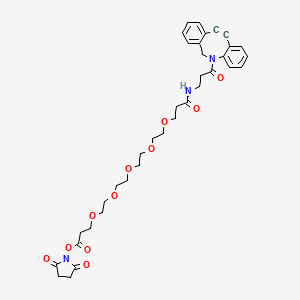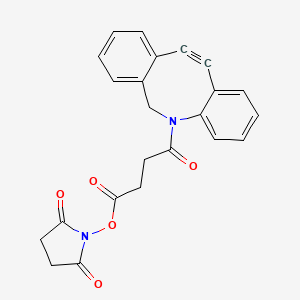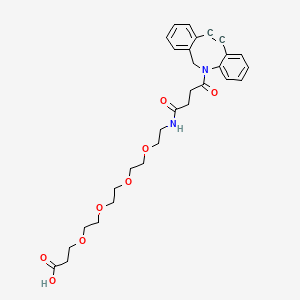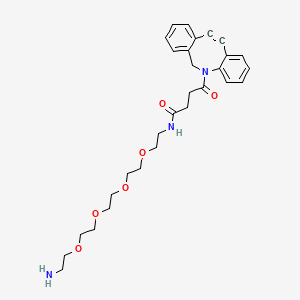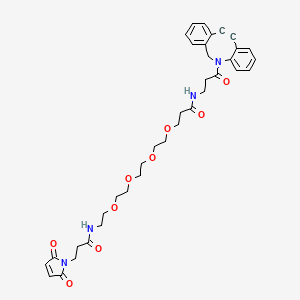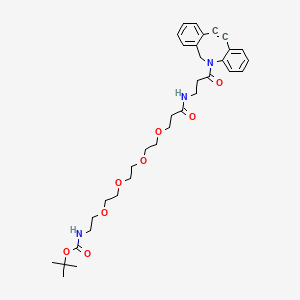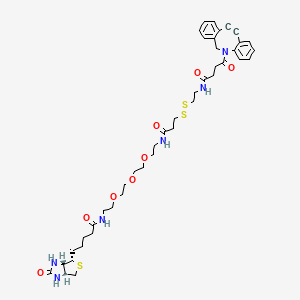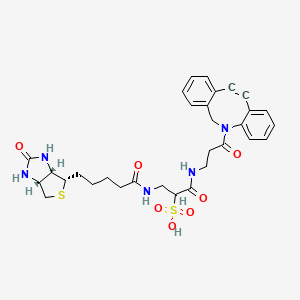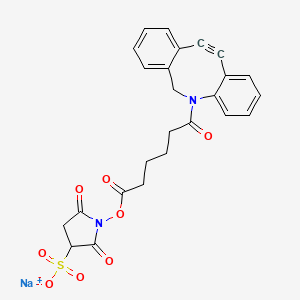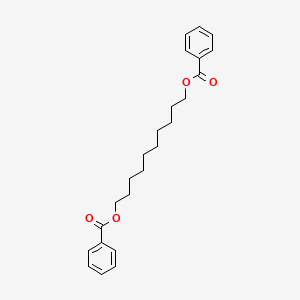
Decamethylene dibenzoate
Übersicht
Beschreibung
Decamethylene dibenzoate is a biochemical.
Wissenschaftliche Forschungsanwendungen
Comparative Effects on Atherosclerosis
- A study compared the effects of cetaben and dichloromethylene diphosphate on atherosclerosis development in monkeys, highlighting the potential use of similar compounds in medical research (Hollander et al., 1978).
Thermal Behavior and Degradation Studies
- The thermal behavior and degradation of a liquid crystalline polyester containing decamethylene were studied, indicating its relevance in materials science (Bertini & Zuev, 2007).
Morphology and Thermal Behavior in Polymers
- Research on poly(butylene terephthalate) blends with liquid crystalline polyesters, including poly(decamethylene), explored the impact on morphology and thermal behavior, relevant in polymer science (Pracella et al., 1987).
Use as an Intracanal Antiseptic
- Decamethylene derivatives have been studied for use as antiseptics in endodontic treatment, demonstrating their potential in dental applications (Spångberg et al., 1978).
Environmental Toxicology
- Research on polycyclic aromatic hydrocarbons in rainbow trout included compounds related to decamethylene, contributing to our understanding of environmental toxicology (Niimi & Dookhran, 1989).
Role in Myocardial Ischemia-Reperfusion Injury
- A study on the structural determinants of schisandrin molecules, including methylenedioxy group and cyclooctadiene ring, related to decamethylene, investigated their role in myocardial ischemia-reperfusion injury (Yim & Ko, 1999).
Carcinogenicity Studies
- The tumor-initiating activity and carcinogenicity of various compounds, including dibenzo[a,l]pyrene, were compared in studies, relevant to cancer research (Higginbotham et al., 1993).
Natural Stilbenes in Cancer Prevention
- A review on natural stilbenes, which are structurally related to decamethylene, discussed their potential in cancer prevention and treatment (Sirerol et al., 2015).
Liquid Crystalline and Photoluminescent Properties
- Studies on semi-rigid polyesters with decamethylene chains highlighted their liquid crystalline and photoluminescent properties, significant in materials science (Sato et al., 2002).
Photocontrolled Aggregation of Colloidal Silica
- Research on colloidal silica with spirobenzopyran having a decamethylene spacer indicated applications in photoresponsive systems (Ueda et al., 1994).
Eigenschaften
CAS-Nummer |
94160-13-1 |
|---|---|
Molekularformel |
C24H30O4 |
Molekulargewicht |
382.5 |
IUPAC-Name |
10-benzoyloxydecyl benzoate |
InChI |
InChI=1S/C24H30O4/c25-23(21-15-9-7-10-16-21)27-19-13-5-3-1-2-4-6-14-20-28-24(26)22-17-11-8-12-18-22/h7-12,15-18H,1-6,13-14,19-20H2 |
InChI-Schlüssel |
JRQMQZLDGAFURO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OCCCCCCCCCCOC(=O)C2=CC=CC=C2 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Decamethylene dibenzoate; 1,10-Decanediol, dibenzoate; decane-1,10-diyl dibenzoate. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


